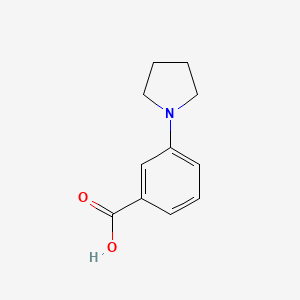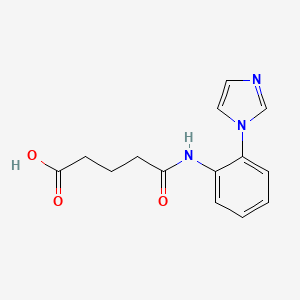![molecular formula C17H14FNO2 B1331040 1-[2-(2-fluorophénoxy)éthyl]-1H-indole-3-carbaldéhyde CAS No. 309732-86-3](/img/structure/B1331040.png)
1-[2-(2-fluorophénoxy)éthyl]-1H-indole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C17H14FNO2. It is characterized by the presence of an indole core, a fluorophenoxyethyl side chain, and an aldehyde functional group.
Applications De Recherche Scientifique
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their anticancer, antiviral, and antimicrobial properties.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Méthodes De Préparation
The synthesis of 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenoxyethyl Side Chain: The fluorophenoxyethyl group can be introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .
Mécanisme D'action
The mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant and anxiolytic effects . The fluorophenoxyethyl side chain may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets .
Comparaison Avec Des Composés Similaires
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-(2-phenylethyl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may result in different biological activity and physicochemical properties.
1-(2-(4-chlorophenoxy)ethyl)-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interaction with biological targets.
The presence of the fluorine atom in 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a key feature that can influence its chemical behavior and biological activity, making it unique among similar compounds .
Propriétés
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFHHVVAOWQAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350170 |
Source


|
| Record name | 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309732-86-3 |
Source


|
| Record name | 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)



![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)


![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)
![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)


